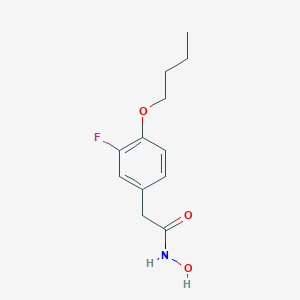
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- typically involves the reaction of 4-butoxy-3-fluoroaniline with acetic anhydride and hydroxylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups on the phenyl ring .
Applications De Recherche Scientifique
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against urease, which is relevant in the treatment of certain bacterial infections.
Medicine: Explored for its potential therapeutic applications, including its use in the treatment of urea-splitting bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- involves its interaction with specific molecular targets. For example, it can inhibit the bacterial enzyme urease by binding to its active site, thereby preventing the hydrolysis of urea and reducing the production of ammonia. This inhibition leads to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bufexamac: A non-steroidal anti-inflammatory drug with a similar structure, used to treat skin conditions.
N-Hydroxy-3-fluoro-4-butoxyphenylacetamide: Another derivative with similar functional groups.
Uniqueness
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
15560-65-3 |
|---|---|
Formule moléculaire |
C12H16FNO3 |
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16FNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
Clé InChI |
TUQVWHPFYRZAOJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)F |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)F |
Key on ui other cas no. |
15560-65-3 |
Synonymes |
2-(4-Butoxy-3-fluorophenyl)acetohydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















